molecular formula C18H14N4OS B6025046 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-phenyl-4(1H)-pyrimidinone

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-phenyl-4(1H)-pyrimidinone

Cat. No.: B6025046
M. Wt: 334.4 g/mol
InChI Key: XDFKDQBQJDKUIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-phenyl-4(1H)-pyrimidinone is a heterocyclic compound that features a benzimidazole moiety linked to a pyrimidinone ring via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-phenyl-4(1H)-pyrimidinone typically involves the following steps:

    Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Sulfanylation: The benzimidazole derivative is then reacted with a suitable sulfanylating agent, such as thiourea, to introduce the sulfanyl group.

    Pyrimidinone Formation: The final step involves the cyclization of the intermediate with a suitable reagent, such as an aldehyde or ketone, to form the pyrimidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-phenyl-4(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzimidazole or pyrimidinone rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the benzimidazole or pyrimidinone rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-phenyl-4(1H)-pyrimidinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-phenyl-4(1H)-pyrimidinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1H-benzimidazole
  • **2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-4H-1,2,4-triazole
  • **2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1H-imidazole

Uniqueness

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-phenyl-4(1H)-pyrimidinone is unique due to the presence of both benzimidazole and pyrimidinone rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c23-17-10-15(12-6-2-1-3-7-12)21-18(22-17)24-11-16-19-13-8-4-5-9-14(13)20-16/h1-10H,11H2,(H,19,20)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFKDQBQJDKUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.